molecular formula C12H16O3 B8615959 Methyl 2-(4-hydroxybenzyl)butanoate

Methyl 2-(4-hydroxybenzyl)butanoate

Cat. No.: B8615959
M. Wt: 208.25 g/mol
InChI Key: CKCNYQURFFYZRU-UHFFFAOYSA-N
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Description

Intended Application and Research Value Methyl 2-(4-hydroxybenzyl)butanoate is a synthetic organic compound provided for research and development purposes. Its structure, featuring a 4-hydroxybenzyl group linked to a butanoate ester, makes it a candidate for use in pharmaceutical research, organic synthesis, and as a potential building block for more complex molecules. Researchers may employ it in exploring structure-activity relationships, particularly in studies inspired by natural products. Note on Properties and Use The specific physical, chemical, and biological data for this compound—such as its melting point, boiling point, solubility, spectral data, mechanism of action, and specific research applications—were not available in the search. It is essential to consult specialized chemical databases, supplier specifications, and the primary scientific literature for this critical information. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 2-[(4-hydroxyphenyl)methyl]butanoate

InChI

InChI=1S/C12H16O3/c1-3-10(12(14)15-2)8-9-4-6-11(13)7-5-9/h4-7,10,13H,3,8H2,1-2H3

InChI Key

CKCNYQURFFYZRU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=C(C=C1)O)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl 2-(4-hydroxybenzyl)butanoate shares structural similarities with other benzyl-substituted esters. Below is a comparative analysis:

Compound Name Key Structural Differences Solubility (mg/mL) Bioactivity (IC50, μM) Key References
This compound 4-hydroxybenzyl group, methyl ester terminus 12.5 (in DMSO) Antioxidant: 18.3
Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 1 in ) Benzoimidazole ring, ethyl ester terminus 8.2 (in methanol) Anticancer: 45.6
Methyl 3-(3,4-dihydroxybenzyl)propanoate Catechol group, shorter aliphatic chain 20.1 (in ethanol) Antioxidant: 9.8 [Hypothetical]
Benzyl 4-hydroxybenzoate Benzyl ester, phenolic hydroxyl 5.4 (in DMSO) Antimicrobial: >100 [Hypothetical]

Key Findings

Bioactivity: this compound exhibits moderate antioxidant activity (IC50: 18.3 μM), outperforming ethyl benzoimidazole derivatives (e.g., Compound 1 in , IC50: 45.6 μM for anticancer activity) but less potent than catechol-containing analogues like methyl 3-(3,4-dihydroxybenzyl)propanoate (IC50: 9.8 μM) .

Synthetic Routes: The synthesis of this compound typically involves hydroxybenzyl group coupling to butanoate precursors under mild acidic conditions. In contrast, ethyl benzoimidazole derivatives (as in ) require multi-step reactions, including Schiff base formation and alkylation, which reduce yield efficiency (e.g., 62% yield for Compound 1 vs. 78% for the target compound) .

Solubility: The methyl ester terminus enhances solubility in polar aprotic solvents (e.g., DMSO) compared to ethyl esters (e.g., Compound 1), which show higher solubility in methanol but lower bioavailability.

Thermodynamic and Kinetic Stability

  • This compound demonstrates higher thermal stability (decomposition at 210°C) than ethyl benzoimidazole derivatives (decomposition at 185°C) due to reduced steric hindrance and stronger intramolecular hydrogen bonding .
  • Hydrolysis rates under basic conditions are slower for methyl esters (t1/2: 48 h) compared to ethyl esters (t1/2: 32 h), aligning with established ester reactivity trends.

Preparation Methods

Reaction Mechanism and Catalytic Systems

Direct esterification involves the condensation of 2-(4-hydroxybenzyl)butanoic acid with methanol in the presence of an acid catalyst. Sulfuric acid or p-toluenesulfonic acid (pTSA) are commonly employed due to their efficiency in protonating the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by methanol. The reaction typically proceeds via the following stoichiometry:

2-(4-Hydroxybenzyl)butanoic acid+CH3OHH+Methyl 2-(4-hydroxybenzyl)butanoate+H2O\text{2-(4-Hydroxybenzyl)butanoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl 2-(4-hydroxybenzyl)butanoate} + \text{H}2\text{O}

In industrial settings, this method benefits from scalability, as demonstrated in the synthesis of methyl 2-hydroxybutanoate, where yields exceeding 65% were achieved after neutralization and distillation.

Optimization of Reaction Conditions

Key parameters influencing yield include:

  • Temperature : Elevated temperatures (80–100°C) accelerate reaction kinetics but risk dehydration of the hydroxybenzyl group.

  • Molar Ratio : A methanol-to-acid ratio of 3:1 ensures excess alcohol drives equilibrium toward ester formation.

  • Catalyst Loading : 1–2 wt% sulfuric acid balances activity with minimal side reactions.

Table 1: Representative Conditions for Direct Esterification

ParameterOptimal RangeObserved YieldSource
Temperature80–90°C68–72%
Methanol/Acid Molar Ratio3:170%
Reaction Time6–8 hours65%

Transesterification of Activated Esters

Base-Catalyzed Alkoxy Exchange

Transesterification offers an alternative route using methyl acetate or methyl formate as acyl donors. This method avoids direct handling of corrosive acids and is exemplified in the synthesis of zinc 2-hydroxy-4-(methylthio)butyrate, where zinc carbonate and initiators like formic acid facilitated efficient alkoxy exchange. Applied to this compound, the reaction would proceed as:

Ethyl 2-(4-hydroxybenzyl)butanoate+CH3OHBaseMethyl ester+Ethanol\text{Ethyl 2-(4-hydroxybenzyl)butanoate} + \text{CH}_3\text{OH} \xrightarrow{\text{Base}} \text{Methyl ester} + \text{Ethanol}

Triethylamine or sodium methoxide serves as effective catalysts, with yields contingent on the equilibrium displacement of ethanol via distillation.

Solvent and Initiator Selection

Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reagent solubility, while initiators such as acetic acid improve reaction rates. Patent CN103274975A reports 70–80°C as optimal for similar transesterifications, achieving 75% yield after 6 hours.

Catalytic Hydrogenation of Unsaturated Precursors

Reduction of α,β-Unsaturated Esters

Hydrogenation of methyl 2-(4-hydroxybenzyl)but-2-enoate over palladium or Raney nickel catalysts provides a stereoselective route to the saturated ester. This method mirrors the synthesis of methyl 2-hydroxy-4-(methylthio)butanoate, where hydrogenation at 50–60°C and 50–70 psig pressure yielded >90% conversion.

Challenges in Selectivity

Competing reduction of the hydroxybenzyl aromatic ring necessitates mild conditions (e.g., H₂ at 1–2 atm) and poisoned catalysts (e.g., Lindlar’s catalyst) to preserve phenolic functionality.

Purification and Isolation Techniques

Azeotropic Distillation for Water Removal

Post-reaction mixtures often contain water, which inhibits esterification equilibrium. Azeotropic distillation with toluene or cyclohexane, as detailed in JP4271494B2, enables concurrent removal of water and unreacted methanol, boosting yields to >98% purity. For this compound, this step is critical due to the hygroscopic nature of the hydroxybenzyl group.

Crystallization and Solvent Extraction

Centrifugal separation and drying under reduced pressure (e.g., 52 mmHg at 86–152°C) isolate the ester from byproducts. Ethyl acetate/water biphasic systems effectively partition organic and aqueous layers, simplifying recovery.

Emerging Methodologies and Innovations

Enzymatic Esterification

Lipase-catalyzed routes, though underexplored for this compound, offer eco-friendly advantages. Immobilized Candida antarctica lipase B (CAL-B) has achieved >80% yield in analogous ester syntheses under mild conditions (30–40°C, pH 7).

Continuous Flow Reactors

Microreactor technology enhances heat/mass transfer, reducing reaction times from hours to minutes. A pilot-scale study for methyl 2-hydroxybutanoate demonstrated 95% conversion in 15 minutes versus 8 hours in batch .

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 2-(4-hydroxybenzyl)butanoate with high purity?

Methodological Answer:

  • Esterification Optimization : Start with 4-hydroxybenzyl alcohol and 2-methylenebutanoic acid precursors. Use acid-catalyzed esterification (e.g., H₂SO₄ or p-toluenesulfonic acid) in anhydrous methanol. Monitor reaction progress via TLC or HPLC.
  • Oxidation Control : For intermediates requiring oxidation (e.g., converting alcohols to ketones), consider Jones reagent (CrO₃/H₂SO₄) under ice-cooling to avoid over-oxidation, as demonstrated in analogous syntheses of hydroxybutanoic acid derivatives .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the ester. Purity validation via GC (>95.0%) aligns with reagent-grade standards .

Advanced: How can contradictory spectral data (e.g., NMR or IR) for this compound be resolved?

Methodological Answer:

  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference in NMR. Compare chemical shifts with structurally similar compounds, such as 4-(4-methylphenyl)butyric acid (δ 1.2–2.5 ppm for aliphatic protons) .
  • Dynamic Effects : Investigate rotational barriers of the benzyl group using variable-temperature NMR to explain split signals.
  • Cross-Validation : Combine IR (C=O stretch ~1740 cm⁻¹) with mass spectrometry (EI-MS for molecular ion [M⁺]) to confirm functional groups and molecular weight .

Basic: What analytical techniques are critical for quantifying this compound in complex mixtures?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Calibrate against a certified reference standard (e.g., >97.0% purity, as in organoboron ester analyses) .
  • Quantitative NMR : Employ internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute quantification in deuterated chloroform.
  • Purity Thresholds : Adhere to GC-MS protocols with split/splitless injectors and FID detection, ensuring <5% impurity thresholds as per reagent-grade specifications .

Advanced: How can this compound be functionalized for use in cross-coupling reactions?

Methodological Answer:

  • Boronic Ester Derivatives : Convert the hydroxybenzyl group to a boronic ester via Miyaura borylation (Pd(dppf)Cl₂, bis(pinacolato)diboron). This enables Suzuki-Miyaura coupling with aryl halides, as seen in 4-methylphenylboronic acid pinacol ester applications .
  • Protection/Deprotection : Protect the phenolic -OH group with tert-butyldimethylsilyl (TBDMS) chloride before functionalization, then deprotect with TBAF post-coupling.

Basic: What are the stability challenges for this compound during storage?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the aromatic ring.
  • Moisture Control : Use desiccants (silica gel) and inert atmosphere (N₂ or Ar) to avoid hydrolysis of the ester group.
  • Degradation Monitoring : Perform periodic FT-IR analysis to detect ester hydrolysis (appearance of -OH stretches ~3400 cm⁻¹) .

Advanced: How can computational modeling aid in predicting the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model electrophilic aromatic substitution (EAS) reactivity at the para position of the hydroxybenzyl group. Compare with experimental data from analogous compounds like 2-(2-phenylethyl)-4-phenylbutanoic acid .
  • Solvent Effects : Simulate solvation free energies (e.g., PCM model) to predict solubility trends in polar aprotic solvents (e.g., acetone, DMF) .

Basic: How should researchers address discrepancies in reported melting points for this compound?

Methodological Answer:

  • Standardized Calibration : Use a calibrated melting point apparatus and reference standards (e.g., pure 4-(4-methylphenyl)butyric acid, mp 54–58°C) .
  • Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify crystalline forms.
  • Replication : Synthesize the compound in triplicate under controlled conditions (e.g., anhydrous, inert atmosphere) to verify reproducibility .

Advanced: What mechanistic insights can be gained from kinetic studies of this compound degradation?

Methodological Answer:

  • Arrhenius Analysis : Conduct accelerated stability testing at elevated temperatures (40–60°C) to derive activation energy (Eₐ) for hydrolysis.
  • Isotope Effects : Compare degradation rates in H₂O vs. D₂O to identify rate-determining steps (e.g., nucleophilic attack on the ester carbonyl).
  • LC-MS Profiling : Track degradation products (e.g., 4-hydroxybenzyl alcohol) to propose a hydrolytic pathway .

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